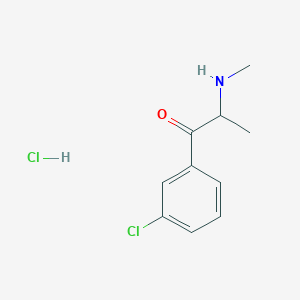

Chlorhydrate de 3-CMC

Vue d'ensemble

Description

Il est structurellement similaire à d'autres dérivés de la cathinone comme la méthcathinone et la cléphedrone . Contrairement à la cathinone naturelle présente dans la plante de khat, la 3-chlorométhcathinone est uniquement produite par synthèse chimique . Ce composé a gagné en popularité pour ses effets stimulants, qui sont décrits comme similaires à ceux de la méphédrone et, dans une moindre mesure, de la MDMA et de la cocaïne .

Applications De Recherche Scientifique

3-Chloromethcathinone has several scientific research applications:

Pharmacological Studies: Researchers study its interactions with monoamine transporters, particularly the dopamine transporter, to understand its stimulant effects.

Organic Synthesis: It is used as an intermediate in the synthesis of other compounds.

Forensic and Toxicological Research: Its presence in the recreational drug market has led to studies on its toxicological properties and potential health effects.

Mécanisme D'action

Target of Action

3-CMC primarily targets monoaminergic neurotransmitters . It acts as a psychostimulant by elevating extracellular levels of these neurotransmitters .

Mode of Action

The compound interacts with its targets by increasing their extracellular levels . This interaction results in a stimulation effect, similar to other synthetic cathinones .

Biochemical Pathways

The biochemical pathways affected by 3-CMC involve the metabolism of monoaminergic neurotransmitters . The compound’s action on these pathways leads to increased spontaneous locomotor activity and motor performance .

Pharmacokinetics

It’s known that the compound can be administered orally or through nasal insufflation, and its acute effects last 1 to 4 hours .

Result of Action

The molecular and cellular effects of 3-CMC’s action include stimulation, euphoria, enhanced confidence, increased libido, and enhanced sociability . These effects are said to resemble those of 3-MMC, although users report reduced effects and a shorter duration in comparison .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-CMC. For instance, the compound has been detected in various European countries, with the majority of seizures occurring in Poland . The amount of 3-CMC seized in Europe has increased yearly from 2014 to 2021, indicating an increase in production and availability .

Analyse Biochimique

Biochemical Properties

3-Chloromethcathinone hydrochloride is believed to act as a potent stimulant, influencing the release and reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine .

Cellular Effects

It is known to have stimulating effects that are described to be similar to the effects of mephedrone and to a lesser extent those of MDMA and cocaine . It is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Chloromethcathinone hydrochloride is expected to be very similar to the mechanisms for other mephedrone analogs. These molecules interact with monoamine transporters, in particular the dopamine transporter (DAT), norepinephrine transporter (NET) and serotonin transporter (SERT) .

Temporal Effects in Laboratory Settings

The acute effects of 3-Chloromethcathinone hydrochloride last 1 to 4 hours, depending on the administration method . After effects, like difficulty sleeping, can last 3 to 12 hours longer . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, 3-Chloromethcathinone hydrochloride stimulates in a dose-dependent manner horizontal locomotor activity of mice . Detailed information on how the effects of the product vary with different dosages in animal models is currently limited .

Metabolic Pathways

The metabolic pathways of 3-Chloromethcathinone hydrochloride involve major reactions including ketoreduction and N-demethylation . Predominant metabolites are produced by combination of N-demethylation and ω-carboxylation .

Transport and Distribution

It is known that it can be administered orally or through nasal insufflation .

Méthodes De Préparation

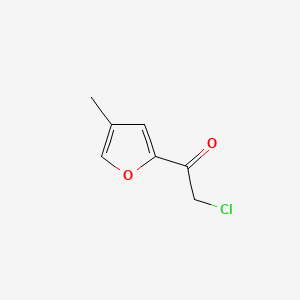

La synthèse de la 3-chlorométhcathinone implique généralement un processus en deux étapes. La première étape est la bromation de la 3-chloropropiophénone en position alpha dans des conditions acides ou basiques pour produire la 2-bromo-3-chloropropiophénone . La deuxième étape implique l'amination de la 2-bromo-3-chloropropiophénone pour produire la 3-chlorométhcathinone . Les méthodes de production industrielle peuvent varier, mais la voie de synthèse principale reste cohérente.

Analyse Des Réactions Chimiques

La 3-chlorométhcathinone subit diverses réactions chimiques en raison de la présence à la fois d'un groupe bêta-cétone et d'un cycle aromatique chloré . Voici quelques réactions courantes :

Réduction : La réduction avec du borohydrure de sodium dans le méthanol produit la 3-chlorométhamphetamine.

Substitution : Le cycle aromatique chloré peut subir des réactions de substitution nucléophile.

Oxydation : Le groupe bêta-cétone peut être oxydé dans des conditions spécifiques.

Applications de la recherche scientifique

La 3-chlorométhcathinone a plusieurs applications de recherche scientifique :

Études pharmacologiques : Les chercheurs étudient ses interactions avec les transporteurs de monoamines, en particulier le transporteur de la dopamine, pour comprendre ses effets stimulants.

Synthèse organique : Elle est utilisée comme intermédiaire dans la synthèse d'autres composés.

Recherche médico-légale et toxicologique : Sa présence sur le marché des drogues récréatives a mené à des études sur ses propriétés toxicologiques et ses effets potentiels sur la santé.

Mécanisme d'action

Le mécanisme d'action de la 3-chlorométhcathinone implique des interactions avec les transporteurs de monoamines, en particulier le transporteur de la dopamine (DAT) . En inhibant la recapture de la dopamine, de la norépinéphrine et de la sérotonine, elle augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, ce qui entraîne ses effets stimulants .

Comparaison Avec Des Composés Similaires

La 3-chlorométhcathinone est similaire à d'autres cathinones synthétiques telles que :

Méthcathinone (3-MMC) : Les deux composés ont des effets stimulants, mais la 3-chlorométhcathinone aurait une durée d'action plus courte.

Clephedrone (4-CMC) : Structure similaire, mais la position de l'atome de chlore diffère.

4-Méthoxy-α-pyrrolidinopentiophénone (4-MeO-PVP) : et 4-Fluoro-α-pyrrolidinopentiophénone (4-F-PVP) : Ces composés sont également des cathinones synthétiques aux effets psychostimulants.

L'unicité de la 3-chlorométhcathinone réside dans sa configuration structurelle spécifique et son interaction particulière avec les transporteurs de monoamines .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEPSICDXPPHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607439-32-6 | |

| Record name | 3-Chloromethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607439326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKP2A6NM3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.